2-(Pyridin-2-yloxy)ethanol

Vue d'ensemble

Description

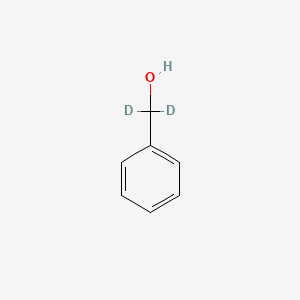

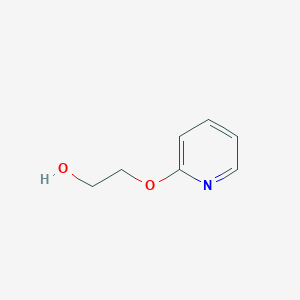

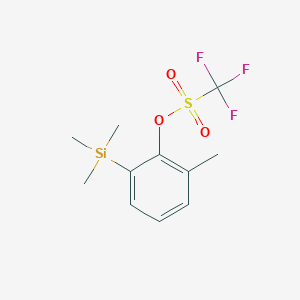

“2-(Pyridin-2-yloxy)ethanol” is a chemical compound with the molecular formula C7H9NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The 2-(pyridin-2-yl)ethyl group is known to be hydrolyzed under alkaline conditions . This compound is expected to find extensive use by the polymer community .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of various studies . For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . This methodology has shown robustness in synthesizing a variety of pyridine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to an ethanol group via an oxygen atom . The InChI code for this compound is "1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2" .Chemical Reactions Analysis

The 2-(pyridin-2-yl)ethyl group is known to be hydrolyzed under alkaline conditions . This compound can also undergo various reactions, including palladium-catalyzed reactions that result in the substitution of the chloro moieties with a 2-pyridylmethyl group .Physical And Chemical Properties Analysis

“this compound” is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Protecting Group for Carboxylic Acids : It serves as an effective protecting group for methacrylic acid. This group can be selectively removed either chemically under alkaline conditions or thermally, demonstrating its versatility in polymer chemistry (Elladiou & Patrickios, 2012).

Formation of Complexes : In reactions with aldehydes, it forms compounds that can complex with metals such as copper and cadmium. These complexes have been characterized through various techniques and have potential applications in metal coordination chemistry (Mardani et al., 2019).

Catalyst in Polymerization : It's used in the synthesis of ligands for palladium(II) complexes, which act as catalysts in the methoxycarbonylation of olefins, a significant process in industrial chemistry (Zulu et al., 2020).

Enantioselective Acetylation : Its derivatives are used in enantioselective acetylation, a process important in creating optically active compounds for various applications (Uenishi et al., 1998).

Green Chemistry : It plays a role in the eco-friendly synthesis of pyridines, aligning with the principles of green chemistry by minimizing pollution from solvents (Xu et al., 2015).

Formation of Schiff-base Ligands : It reacts with aminoalcohols in the presence of cadmium and iodide to form complexes with Schiff-base ligands, which are important in coordination chemistry and have potential bioactive properties (Purkait et al., 2016).

Synthesis of Aluminum Compounds : It's involved in the synthesis of N,O-bidentate aluminum compounds, which show catalytic activity in Tishchenko reactions, essential in organic synthesis (Han et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 2-(Pyridin-2-yloxy)ethanol is carboxylic acids, specifically methacrylic acid (MAA). It acts as a protecting group for these acids, which can be selectively removed after polymerization .

Mode of Action

This compound interacts with its targets by forming a protective layer around the carboxylic acids. This protective layer can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C . It is stable under acidic conditions and resists catalytic hydrogenolysis .

Biochemical Pathways

The compound affects the polymerization pathway of methacrylic acid. After the polymerization process, the this compound protective group can be readily cleaved by chemical or thermal treatment, yielding poly(methacrylic acid) segments .

Pharmacokinetics

Its stability under acidic conditions and resistance to catalytic hydrogenolysis suggest that it may have good stability and resistance to metabolic breakdown .

Result of Action

The result of this compound’s action is the formation of poly(methacrylic acid) segments after the removal of the protective group. This process allows for controlled polymerization of methacrylic acid .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. It is stable under acidic conditions and can be removed under alkaline conditions or at temperatures at or above 110 °C .

Orientations Futures

Propriétés

IUPAC Name |

2-pyridin-2-yloxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBOVIXFWKGJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480880 | |

| Record name | 2-(2-hydroxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56446-64-1 | |

| Record name | 2-(2-hydroxyethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

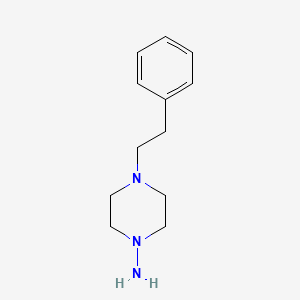

![1-[4-(Pyridin-2-yl)piperazin-1-yl]propan-2-amine](/img/structure/B1357015.png)